6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide
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Overview
Description
6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide is a complex organic compound with a molecular formula of C16H14ClN5OS and a molecular weight of 359.83 g/mol . This compound features a nicotinamide core substituted with a 6-chloro group and a 1,2,4-triazole ring, which is further substituted with a 2-methylbenzylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate nitrile.
Introduction of the 2-methylbenzylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazole ring with 2-methylbenzylthiol.
Coupling with nicotinamide: The final step involves coupling the substituted triazole with 6-chloronicotinoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s triazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}pyridine-2
Properties
IUPAC Name |
6-chloro-N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c1-10-4-2-3-5-12(10)9-24-16-20-15(21-22-16)19-14(23)11-6-7-13(17)18-8-11/h2-8H,9H2,1H3,(H2,19,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNCAVMTYZHPBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC(=N2)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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